molecular formula C13H13NO3 B14491352 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one

3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one

Cat. No.: B14491352
M. Wt: 231.25 g/mol
InChI Key: BQHNWQFJMQIQKX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one is a complex organic compound that belongs to the class of indanone derivatives. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method yields indanones and 2-cyclopentenones in good to excellent yields . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one

InChI

InChI=1S/C13H13NO3/c1-2-5-10(14-17)11-12(15)8-6-3-4-7-9(8)13(11)16/h3-4,6-7,15,17H,2,5H2,1H3/b14-10+

InChI Key

BQHNWQFJMQIQKX-GXDHUFHOSA-N

Isomeric SMILES

CCC/C(=N\O)/C1=C(C2=CC=CC=C2C1=O)O

Canonical SMILES

CCCC(=NO)C1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.